2-Ethyl-2-oxazoline
Overview
Description
2-Ethyl-2-oxazoline is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. It is primarily used as a monomer for the cationic ring-opening polymerization to form poly(2-alkyloxazoline)s, which are under investigation for their water-solubility and biocompatibility, making them suitable for biomedical applications .
Mechanism of Action
Target of Action
2-Ethyl-2-oxazoline (EtOx) is primarily used as a monomer for the cationic ring-opening polymerization to poly(2-alkyloxazoline)s . These polymers are under investigation as readily water-soluble and biocompatible materials for biomedical applications .
Mode of Action
The 2-oxazoline monomer attacks the oxazolinium cation, opening the five-membered ring to form the main chain, while the oxazoline cation remains at the end of the main chain, and the chain growth can continue . This process is known as cationic ring-opening polymerization .
Biochemical Pathways
It’s known that the compound undergoes cationic ring-opening graft polymerization . The resulting polymers are being investigated for their potential in various biomedical applications .
Pharmacokinetics
One study suggests that drugs co-loaded in micelles result in a slowed-down release to serum, improved pharmacokinetics, and increased tumor distribution for both drugs .
Result of Action
The primary result of this compound’s action is the formation of poly(2-alkyloxazoline)s through cationic ring-opening polymerization . These polymers are water-soluble, biocompatible, and are being investigated for their potential in various biomedical applications .
Action Environment
The environment can significantly influence the action of this compound. For instance, one study demonstrated that the use of ethyl acetate as a green solvent for the polymerization of this compound is an important improvement towards pharmaceutical compliance/compatibility, besides the lower burden for the environment . Another study showed that gradual hydrolyzation of biodegradable polymer coatings creates an acidic environment that accelerates the dissolution .
Preparation Methods
2-Ethyl-2-oxazoline can be synthesized through various methods, often involving the reaction of propionic acid and its derivatives with 2-amino alcohols. One common method involves the dehydration of N-(2-hydroxyethyl)propionamide at high temperatures (260–280°C) to yield this compound . Industrial production methods may involve the use of catalysts such as iron(III) chloride or zinc acetate to improve yield and efficiency .
Chemical Reactions Analysis
2-Ethyl-2-oxazoline undergoes several types of chemical reactions, including:
Cationic Ring-Opening Polymerization (CROP): This is the most significant reaction, where the nitrogen atom in the oxazoline ring initiates a nucleophilic attack, leading to the formation of poly(2-alkyloxazoline)s.
Hydrolysis: The compound can be hydrolyzed to form linear polyethylenimine (L-PEI), which is used in gene therapy.
Substitution Reactions: It can react with various electrophiles to form substituted oxazolines.
Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired product and reaction conditions.
Scientific Research Applications
2-Ethyl-2-oxazoline has a wide range of applications in scientific research:
Biomedical Applications: It is used in the synthesis of poly(2-alkyloxazoline)s, which are explored for drug delivery, protein modification, gene carriers, and anti-fouling interfaces
Polymer Chemistry: The compound is used to create block copolymers and other polymeric materials with unique properties.
Industrial Applications: It is employed in the production of various industrial polymers and materials.
Comparison with Similar Compounds
2-Ethyl-2-oxazoline is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. Similar compounds include:
2-Methyl-2-oxazoline: Another oxazoline derivative with similar polymerization properties but different physical characteristics.
2-Phenyl-2-oxazoline: Contains a phenyl group, offering different reactivity and applications in polymer chemistry.
In comparison, this compound is favored for its balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-ethyl-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEZZYQZRQDLEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25805-17-8 | |
Record name | Poly(2-ethyl-2-oxazoline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25805-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9065075 | |
Record name | Oxazole, 2-ethyl-4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065075 | |
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Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid with an odor like amines; [Alfa Aesar MSDS] | |
Record name | 2-Ethyl-2-oxazoline | |
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URL | https://haz-map.com/Agents/19598 | |
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Vapor Pressure |
8.0 [mmHg] | |
Record name | 2-Ethyl-2-oxazoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19598 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10431-98-8 | |
Record name | 2-Ethyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10431-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethyl-2-oxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-2-oxazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136557 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxazole, 2-ethyl-4,5-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxazole, 2-ethyl-4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-oxazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYL-2-OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8CD92T4P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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